Chemical structure analysis of N,N-diethyl-2-(1H-indol-1-yl)acetamide
Chemical structure analysis of N,N-diethyl-2-(1H-indol-1-yl)acetamide
An In-Depth Technical Guide to the Chemical Structure Analysis of N,N-diethyl-2-(1H-indol-1-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale for Rigorous Structural Characterization
In the landscape of medicinal chemistry and drug development, the indole scaffold is a privileged structure, forming the core of numerous bioactive compounds.[1][2] Its derivatives are investigated for a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] N,N-diethyl-2-(1H-indol-1-yl)acetamide is one such derivative, combining the indole nucleus with a diethylacetamide moiety. The precise attachment of the acetamide group at the N-1 position of the indole ring fundamentally influences its electronic properties, steric configuration, and, consequently, its pharmacological potential and metabolic fate.
An unambiguous determination of its chemical structure is not merely an academic exercise; it is the foundational pillar upon which all subsequent research—toxicology, pharmacology, and clinical trials—is built. Any ambiguity in structure can lead to erroneous interpretations of biological data and significant setbacks in development. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the structural elucidation of N,N-diethyl-2-(1H-indol-1-yl)acetamide, emphasizing the causality behind experimental choices and the integration of multiple analytical techniques to create a self-validating system of characterization.
Overview of the Analytical Workflow
The comprehensive analysis of a novel or synthesized compound like N,N-diethyl-2-(1H-indol-1-yl)acetamide requires a multi-technique approach. Each method provides a unique piece of the structural puzzle. The synergy between spectroscopic and chromatographic techniques ensures not only the confirmation of the proposed structure but also an assessment of its purity. Our workflow is designed to be logical and efficient, starting with separation and purification, followed by a series of spectroscopic analyses to confirm identity and structure.
Caption: Integrated workflow for purification and structural elucidation.
Foundational Properties and Synthesis Strategy
Before delving into instrumental analysis, understanding the target molecule's basic properties is crucial.
Table 1: Core Chemical Properties
| Property | Value | Rationale / Source |
| Molecular Formula | C₁₄H₁₈N₂O | Derived from structural components. |
| Molecular Weight | 230.31 g/mol | Calculated from the molecular formula.[4] |
| Structure | Indole ring N-substituted with a diethylacetamide group. | Topic of this guide. |
The synthesis of indole-1-acetamides typically involves the N-alkylation of indole with a suitable haloacetamide. A common and effective method is the reaction of indole with 2-chloro-N,N-diethylacetamide in the presence of a base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent like DMF or acetonitrile.[5][6] This choice of reagents is deliberate; the strong base deprotonates the indole nitrogen, creating a nucleophile that readily attacks the electrophilic carbon of the chloroacetamide.
Chromatographic Analysis for Purity and Isolation
Expertise & Experience: Before any spectroscopic analysis, ensuring the sample's purity is paramount. Impurities, such as unreacted starting materials or the isomeric N,N-diethyl-2-(1H-indol-3-yl)acetamide, can confound spectral interpretation. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[7]
A reverse-phase (RP-HPLC) method is the logical choice due to the molecule's moderate polarity. A C18 column is effective at retaining aromatic compounds like this one.
Protocol 1: Analytical RP-HPLC for Purity Assessment
-
System Preparation: Use an HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. (Note: Formic acid is volatile and ideal for subsequent LC-MS analysis).[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
Start at 30% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm (characteristic absorbance wavelengths for the indole chromophore).
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile. Inject 5 µL.
Trustworthiness: The use of a gradient ensures that compounds with a wide range of polarities can be eluted and detected. Observing a single major peak (>95% area) at both wavelengths provides high confidence in the sample's purity and suitability for spectroscopic analysis.
Mass Spectrometry: The Molecular Weight Gatekeeper
Expertise & Experience: Mass spectrometry (MS) provides the most direct evidence of the molecular weight and elemental composition. Electrospray ionization (ESI) is the preferred method for this molecule as it is a soft ionization technique that minimizes fragmentation and typically produces a strong protonated molecular ion ([M+H]⁺).
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: Couple the HPLC system from Protocol 1 to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan from m/z 50 to 500.
-
Data Acquisition: Acquire full scan data.
-
Analysis: Identify the m/z of the most abundant ion in the spectrum corresponding to the analyte peak from the chromatogram. Compare the exact mass to the theoretical mass.
Expected Results:
Table 2: Predicted HRMS Data
| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ (C₁₄H₁₉N₂O⁺) | 231.1492 | Within ± 5 ppm | < 5 ppm |
| [M+Na]⁺ (C₁₄H₁₈N₂ONa⁺) | 253.1311 | Within ± 5 ppm | < 5 ppm |
Trustworthiness: A mass error of less than 5 ppm provides strong evidence for the proposed elemental composition, C₁₄H₁₈N₂O, effectively ruling out other potential formulas.
Fragmentation Analysis: Tandem MS (MS/MS) can further validate the structure by inducing fragmentation. The amide bond and the bond between the indole and the methylene group are expected to be the most labile.
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
NMR Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: While MS confirms the formula, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise connectivity of the atoms. For this molecule, ¹H and ¹³C NMR are essential. Two-dimensional (2D) NMR experiments like COSY and HSQC can be used to resolve any ambiguities.[9] The key is to understand how N-1 substitution alters the typical indole spectrum. Unlike indole itself or 3-substituted indoles, the absence of the N-H proton simplifies the spectrum and shifts the adjacent C2 and C7 protons.[10][11]
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- 6. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
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